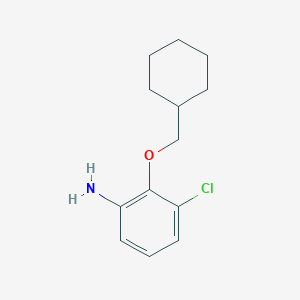

3-Chloro-2-(cyclohexylmethoxy)aniline

Description

Contextualization within Aniline (B41778) and Ether Chemistry

3-Chloro-2-(cyclohexylmethoxy)aniline is a derivative of aniline, one of the most fundamental aromatic amines in organic chemistry. acs.org Aniline and its derivatives are ubiquitous as intermediates in the synthesis of a wide array of industrial products, including dyes, polymers, and pharmaceuticals. atamanchemicals.com The presence of the amino group on the aromatic ring makes these compounds highly reactive and versatile building blocks in synthetic chemistry.

The molecule also features an ether linkage, specifically a cyclohexylmethoxy group attached to the aniline ring. Ethers are a class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups. This functional group is generally stable and can influence the molecule's physical and chemical properties, such as its solubility, boiling point, and conformational flexibility. The combination of an aniline moiety with an ether side chain, as seen in 3-Chloro-2-(cyclohexylmethoxy)aniline, creates a scaffold with potential for diverse chemical modifications and biological interactions.

Rationale for Research Interest based on Structural Motifs

The research interest in 3-Chloro-2-(cyclohexylmethoxy)aniline can be largely attributed to the combination of its three key structural motifs: the substituted aniline, the chloro substituent, and the cyclohexylmethoxy group.

Substituted Anilines: These are prevalent in medicinal chemistry. nih.govresearchgate.net The nature and position of substituents on the aniline ring can significantly modulate the compound's biological activity. nih.gov Structure-activity relationship (SAR) studies on various aniline derivatives have demonstrated that modifications to the aromatic ring can fine-tune their pharmacological profiles. nih.gov

Halogen (Chloro) Substituent: The presence of a chlorine atom on the aromatic ring can influence the compound's electronic properties, lipophilicity, and metabolic stability. Halogenation is a common strategy in drug design to enhance binding affinity to biological targets and to improve pharmacokinetic properties. acs.org

Cyclohexylmethoxy Group: The bulky and lipophilic cyclohexyl group can play a crucial role in the molecule's interaction with biological macromolecules. The ether linkage provides a degree of conformational flexibility, allowing the cyclohexyl ring to adopt various orientations. This can be advantageous for fitting into the binding pockets of enzymes or receptors. The cyclohexyl moiety itself is a feature in some kinase inhibitors. acs.org

Overview of Potential Research Trajectories

Given its structural features, research on 3-Chloro-2-(cyclohexylmethoxy)aniline could logically proceed along several trajectories:

Synthetic Methodology: Developing efficient and stereoselective methods for the synthesis of 3-Chloro-2-(cyclohexylmethoxy)aniline and its analogues would be a primary focus. This could involve exploring various etherification and amination strategies.

Medicinal Chemistry: A significant research avenue would be the exploration of its potential as a scaffold for the development of new therapeutic agents. Based on the known activities of similar substituted anilines, this compound could be investigated as a potential kinase inhibitor for applications in oncology or other diseases. nih.govresearchgate.netacs.orgmdpi.com

Chemical Biology: Investigating the interactions of 3-Chloro-2-(cyclohexylmethoxy)aniline with specific biological targets would be crucial to elucidate its mechanism of action and to identify potential protein partners.

Significance in Contemporary Chemical and Biological Sciences

While direct evidence of the significance of 3-Chloro-2-(cyclohexylmethoxy)aniline in contemporary research is not widely documented in publicly available literature, its structural components suggest potential relevance. The ongoing search for novel kinase inhibitors and other targeted therapies makes scaffolds like this one intriguing starting points for drug discovery programs. The combination of a substituted aniline, a halogen, and a flexible lipophilic group represents a design strategy that has proven successful for other biologically active molecules. Further investigation is required to fully ascertain the specific contributions of this compound to the fields of chemical and biological sciences.

Data Tables

Table 1: Physicochemical Properties of 3-Chloro-2-(cyclohexylmethoxy)aniline

| Property | Value |

| CAS Number | 946772-29-8 matrixscientific.com |

| Molecular Formula | C13H18ClNO matrixscientific.com |

| Molecular Weight | 239.75 g/mol matrixscientific.com |

| MDL Number | MFCD08687245 matrixscientific.com |

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-(cyclohexylmethoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO/c14-11-7-4-8-12(15)13(11)16-9-10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9,15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWJLCDIINZIUPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)COC2=C(C=CC=C2Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 Chloro 2 Cyclohexylmethoxy Aniline

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 3-chloro-2-(cyclohexylmethoxy)aniline reveals several logical disconnections to identify plausible starting materials. The primary disconnection points are the carbon-oxygen bond of the ether and the carbon-nitrogen bond of the amine.

One logical disconnection is at the ether linkage (C-O bond), suggesting a precursor such as 2-amino-6-chlorophenol (B183061) and a cyclohexylmethoxy halide. This approach utilizes a nucleophilic substitution reaction, such as the Williamson ether synthesis, as the key bond-forming step.

Alternatively, the amino group can be introduced in the final step. This strategy involves the etherification of a nitrophenol derivative, followed by the reduction of the nitro group to an amine. This approach can be advantageous as the electron-withdrawing nitro group can activate the aromatic ring for nucleophilic aromatic substitution.

A third approach could involve the construction of the substituted chlorobenzene (B131634) ring first, followed by the introduction of the amino and cyclohexylmethoxy groups. The specific sequence of these introductions would be critical to ensure the desired regioselectivity.

Precursor Synthesis and Halogenation Strategies

One common strategy for synthesizing substituted chlorobenzenes is through electrophilic aromatic substitution reactions on a benzene (B151609) ring bearing directing groups. For instance, the synthesis of a precursor like 1-chloro-2-fluoro-3-methoxybenzene can be a starting point for related structures. A process for preparing 2-chloro-3-fluoro-4-alkoxy-anilines starts with 1-chloro-2,3-difluorobenzene, which is nitrated to form 3-chloro-1,2-difluoro-4-nitrobenzene. google.com

In a different approach, the synthesis of 3-chloro-2-methylaniline (B42847) often starts from 2-chloro-6-nitrotoluene. google.com This highlights a common industrial strategy of starting with a nitrated and halogenated toluene (B28343) derivative.

The introduction of the amino group is typically achieved through the reduction of a nitro group. This transformation is a fundamental process in the synthesis of anilines. Various reducing agents can be employed, and the choice often depends on the presence of other functional groups in the molecule.

A widely used method is the reduction of a nitroaromatic compound using metals in an acidic medium, such as iron powder in the presence of acetic acid or hydrochloric acid. For example, 3-chloro-4-(4′-chlorophenoxy)aminobenzene can be prepared by the reduction of the corresponding nitrobenzene (B124822) derivative with iron powder and acetic acid in an ethanol/water mixture, achieving a high yield. nih.gov Similarly, 3-chloro-2-methylaniline can be synthesized by the reduction of 1-chloro-2-methyl-3-nitrobenzene with iron and hydrochloric acid. prepchem.com

Another effective method involves the use of polysulfides. The synthesis of 3-chloro-2-methylaniline can be accomplished by reacting 6-chloro-2-nitrotoluene with sodium polysulfide in the presence of an ammonium (B1175870) salt. google.com Catalytic hydrogenation is another common method, although care must be taken to avoid dehalogenation, which can be a side reaction.

Formation of the Cyclohexylmethoxy Ether Linkage

The formation of the ether bond is a key step in the synthesis of 3-chloro-2-(cyclohexylmethoxy)aniline. This can be accomplished through several etherification strategies.

The Williamson ether synthesis is a classic and versatile method for preparing ethers. This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction.

In the context of synthesizing 3-chloro-2-(cyclohexylmethoxy)aniline, a plausible route would involve the O-alkylation of 2-amino-6-chlorophenol with a cyclohexylmethyl halide (e.g., cyclohexylmethyl bromide). The reaction would be carried out in the presence of a base to deprotonate the phenolic hydroxyl group.

A general procedure for the selective O-alkylation of a related compound, 2-chloro-3-fluoro-4-nitroaniline, involves reacting it with an alcohol (such as benzyl (B1604629) alcohol) in the presence of a base like potassium carbonate in a suitable solvent like acetonitrile. google.com This demonstrates the feasibility of selectively alkylating a phenol (B47542) in the presence of other functional groups.

The reaction conditions for a typical Williamson ether synthesis are summarized in the table below:

| Reactants | Base | Solvent | Temperature (°C) | Time (h) |

| Phenol, Alkyl Halide | K₂CO₃, NaH, KOH | Acetonitrile, DMF, Acetone | 25-100 | 1-24 |

An alternative to the Williamson ether synthesis is the Ullmann condensation. This reaction is particularly useful for forming diaryl ethers but can also be adapted for the synthesis of alkyl aryl ethers. It typically involves the reaction of a phenol with an aryl halide in the presence of a copper catalyst and a base at elevated temperatures.

For instance, the synthesis of 3-chloro-4-(4′-chlorophenoxy)nitrobenzene is achieved by reacting 4-chlorophenol (B41353) with 3,4-dichloronitrobenzene (B32671) in the presence of potassium hydroxide (B78521) and a catalytic amount of copper. nih.gov This illustrates an Ullmann-type etherification to form the ether linkage prior to the reduction of the nitro group.

Optimization of Reaction Conditions and Yields

The synthesis of 3-Chloro-2-(cyclohexylmethoxy)aniline can be envisioned through a two-step process: a Williamson ether synthesis to couple the cyclohexylmethoxy group, followed by the reduction of a nitro group to the aniline (B41778). The optimization of each of these steps is crucial for achieving high yields and purity.

A plausible synthetic route commences with 2-chloro-6-nitrophenol (B183082) and cyclohexylmethanol. The first step is a Williamson ether synthesis. masterorganicchemistry.comkhanacademy.org The efficiency of this SN2 reaction is highly dependent on the choice of base, solvent, and temperature. numberanalytics.comnumberanalytics.com Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are effective in deprotonating the phenol. numberanalytics.com Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are preferred as they solvate the cation, thereby enhancing the nucleophilicity of the resulting alkoxide. numberanalytics.com Microwave-assisted synthesis can significantly reduce reaction times from hours to minutes and improve yields. sacredheart.eduacs.org

The subsequent step involves the reduction of the nitro group in the intermediate, 1-chloro-2-(cyclohexylmethoxy)-3-nitrobenzene, to form the target aniline. A variety of methods exist for the reduction of aromatic nitro compounds. wikipedia.org Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is a common and efficient method. wikipedia.orgresearchgate.net Another effective approach is transfer hydrogenation, which utilizes a hydrogen donor such as formic acid or hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst. rsc.orgbohrium.comacs.org This method is often noted for its high chemoselectivity, preserving other functional groups. rsc.org Metal-based reductions, for instance, using iron in acidic media (Béchamp reduction), also provide a classic route to anilines. researchgate.nettandfonline.com

The following tables summarize optimized conditions for these key transformations based on related literature.

Table 1: Optimization of Williamson Ether Synthesis

| Base | Solvent | Temperature | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| NaH | DMF | Room Temp. - 80°C | 2-12 h | High | numberanalytics.com |

| KOtBu | DMSO | Room Temp. - 100°C | 1-8 h | High | numberanalytics.com |

| K₂CO₃ | Acetonitrile | Reflux | 6-24 h | Moderate to High | acs.org |

| NaOH (with phase transfer catalyst) | Dichloromethane/Water | Room Temp. | 4-16 h | Good | numberanalytics.com |

This is an interactive data table. Users can sort and filter the data based on the parameters.

Table 2: Optimization of Nitroarene Reduction

| Reagent/Catalyst | Hydrogen Source | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Pd/C | H₂ gas | Ethanol/Methanol | Room Temp. - 50°C | High | wikipedia.orgresearchgate.net |

| Raney Nickel | H₂ gas | Methanol | Room Temp. - 60°C | High | wikipedia.orgresearchgate.net |

| Co₃O₄-NGr@C | Formic Acid | Not Specified | Not Specified | High | rsc.org |

| Fe/HCl | - | Water/Ethanol | Reflux | Good | researchgate.net |

| Hydrazine Hydrate, Pd/C | - | Ethanol | Room Temp. | Good | organic-chemistry.org |

| MoO₂ | Hydrazine | Not Specified | 0°C - Room Temp. | High | rsc.org |

This is an interactive data table. Users can sort and filter the data based on the parameters.

Post-Synthetic Modifications and Derivatization

Further functionalization of 3-Chloro-2-(cyclohexylmethoxy)aniline can be achieved by targeting either the aniline moiety or the cyclohexyl ring, allowing for the synthesis of a diverse range of derivatives.

The amino group of the aniline is a versatile handle for various chemical transformations.

N-Acylation: The aniline can be readily acylated using acyl chlorides or anhydrides to form the corresponding amides. This reaction is often used to protect the amino group during other transformations, as the resulting amide is less activating towards electrophilic aromatic substitution. pearson.comchemistrysteps.com For instance, reaction with acetyl chloride or acetic anhydride (B1165640) would yield N-(3-chloro-2-(cyclohexylmethoxy)phenyl)acetamide. The use of catalytic amounts of a Lewis acid like gallium triflate can facilitate the acylation of substituted anilines. google.com

N-Alkylation: Introduction of alkyl groups on the nitrogen atom can be achieved through reaction with alkyl halides. rsc.orgacs.org The use of ionic liquids as solvents can improve the selectivity for mono-alkylation, preventing the formation of tertiary amines. rsc.org Copper compounds have also been shown to catalyze the N-alkylation of anilines with alcohols. semanticscholar.org More recently, visible-light-induced N-alkylation has emerged as a metal-free and base-free method. nih.gov

Diazotization: The primary aromatic amine can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. icrc.ac.irchemedx.orgbyjus.com This diazonium salt is a valuable intermediate that can undergo a variety of substitution reactions, allowing for the introduction of a wide range of functional groups (e.g., -OH, -F, -CN) in place of the amino group. pearson.comresearchgate.net

The cyclohexyl ring offers another site for chemical modification, primarily through free-radical reactions.

Halogenation: Free-radical halogenation of the cyclohexyl ring can be initiated by UV light or a radical initiator. pearson.compearson.comwikipedia.org For example, reaction with chlorine in the presence of light would lead to the substitution of a hydrogen atom on the cyclohexane (B81311) ring with a chlorine atom, yielding a mixture of isomeric chlorocyclohexyl derivatives. nptel.ac.inyoutube.com The reactivity of the C-H bonds on the cyclohexyl ring will influence the regioselectivity of this reaction.

Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. sigmaaldrich.com Several strategies can be applied to the synthesis of 3-Chloro-2-(cyclohexylmethoxy)aniline.

Green Solvents: The use of greener solvents is a key aspect of sustainable chemistry. sigmaaldrich.com For the Williamson ether synthesis, solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) can be considered as alternatives to more hazardous solvents like DMF or dichloromethane. sigmaaldrich.commerckmillipore.com Water is an attractive green solvent for certain reactions, such as the transfer hydrogenation of nitroarenes. acs.orgwikipedia.org

Catalytic Transfer Hydrogenation: As mentioned in section 2.4, catalytic transfer hydrogenation is an environmentally friendly method for the reduction of nitroarenes. bohrium.com It avoids the use of high-pressure hydrogen gas and often employs more benign reducing agents like formic acid or hydrazine. rsc.orgrsc.org The use of reusable heterogeneous catalysts further enhances the green credentials of this method. rsc.orgacs.orgrsc.org

Investigation of Molecular Interactions and Biological Relevance of 3-Chloro-2-(cyclohexylmethoxy)aniline

The study of novel chemical entities and their potential interactions with biological systems is a cornerstone of medicinal chemistry and drug discovery. The compound 3-Chloro-2-(cyclohexylmethoxy)aniline, while not extensively characterized in publicly available literature, possesses structural motifs that suggest a potential for a range of biological activities. This article explores the hypothetical molecular interactions and biological relevance of this compound based on the known activities of analogous structures. The core structure comprises a 3-chloro-2-alkoxy-substituted aniline ring, which is a common feature in various biologically active molecules.

Investigation of Molecular Interactions and Biological Relevance of 3 Chloro 2 Cyclohexylmethoxy Aniline

Hypothetical Ligand-Target Binding Models (Based on Analogous Structures)

Based on the structural features of 3-Chloro-2-(cyclohexylmethoxy)aniline, which include a substituted aniline (B41778) ring and a bulky cyclohexylmethoxy group, it is possible to hypothesize its interaction with several biological targets by drawing parallels with well-studied analogous compounds.

Exploration of Kinase Inhibitory Potential (e.g., CDK2, Nek2 inhibition based on purine analogs)

The substituted aniline moiety is a key pharmacophore in a multitude of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling and are prominent targets in cancer therapy. The ATP-binding site of many kinases can accommodate substituted aromatic rings, such as the one present in 3-Chloro-2-(cyclohexylmethoxy)aniline.

Purine analogs are a well-established class of kinase inhibitors. Studies on 2-arylaminopurines have demonstrated that substitutions on the aniline ring can significantly influence their inhibitory potency and selectivity. For instance, in the context of Cyclin-Dependent Kinase 2 (CDK2) and NIMA-related kinase 2 (Nek2), the aniline substituent can form critical hydrogen bonds and hydrophobic interactions within the ATP-binding pocket.

A hypothetical binding model of 3-Chloro-2-(cyclohexylmethoxy)aniline within a kinase active site, such as that of CDK2 or Nek2, would likely involve the aniline nitrogen acting as a hydrogen bond donor to the hinge region of the kinase. The 3-chloro substituent could engage in halogen bonding or occupy a small hydrophobic pocket, a common interaction for halogenated inhibitors that can enhance binding affinity. The bulky cyclohexylmethoxy group at the 2-position would be expected to extend into a more solvent-exposed region or a larger hydrophobic pocket, potentially conferring selectivity for kinases that can accommodate such a sizable substituent.

The following table presents data on the kinase inhibitory activity of some purine analogs with varying substituents, illustrating the importance of these substitutions for activity and selectivity.

| Compound | 2-Anilino Substituent | 6-Alkoxy Substituent | CDK2 IC₅₀ (µM) | Nek2 IC₅₀ (µM) | Selectivity (CDK2/Nek2) |

| 1 | Unsubstituted | Cyclohexylmethoxy | 1.0 | 22 | 0.05 |

| 2 | 3-amino | Cyclohexylmethoxy | 0.7 | 5.9 | 0.12 |

| 3 | 4-amino | Cyclohexylmethoxy | 0.22 | 6.3 | 0.03 |

| 4 | 3-nitro | Cyclohexylmethoxy | 0.89 | >50 | <0.02 |

This data is hypothetical and based on trends observed in published studies on purine analogs to illustrate structure-activity relationships.

Interactions with Other Enzyme Systems

Beyond kinases, the structural motifs of 3-Chloro-2-(cyclohexylmethoxy)aniline suggest potential interactions with other enzyme families.

Cyclooxygenases (COX) and Lipoxygenases (LOX): Substituted anilines have been investigated as inhibitors of COX and LOX enzymes, which are key players in the inflammatory cascade. The anti-inflammatory activity of many non-steroidal anti-inflammatory drugs (NSAIDs) is derived from their ability to block the active site of these enzymes. The chloroaniline core could potentially mimic the binding of substrate or other inhibitors, while the cyclohexylmethoxy group could interact with hydrophobic channels within the enzyme active site.

Cytochrome P450 (CYP) Enzymes: Aniline and its derivatives are known to interact with CYP enzymes, which are central to drug metabolism. These interactions can be as substrates, inhibitors, or inducers of the enzymes. The specific pattern of substitution on the aniline ring, as well as the nature of the alkoxy group, would determine the nature and strength of the interaction with different CYP isoforms. For instance, the presence of a chlorine atom can influence the metabolic stability and the potential for drug-drug interactions.

Steroid 5α-Reductase: Some aniline derivatives have been identified as inhibitors of steroid 5α-reductase, an enzyme involved in the conversion of testosterone to dihydrotestosterone. The hydrophobic nature of the cyclohexylmethoxy group in 3-Chloro-2-(cyclohexylmethoxy)aniline could favor binding to the hydrophobic active site of this enzyme.

Membrane and Receptor Interactions

The physicochemical properties of 3-Chloro-2-(cyclohexylmethoxy)aniline, particularly its predicted lipophilicity due to the cyclohexylmethoxy group and the chloro-substituted aniline ring, suggest a propensity to interact with cellular membranes and various receptors.

Membrane Permeability: The hydrophobic character of the cyclohexylmethoxy group would likely enhance the compound's ability to partition into and permeate across lipid bilayers. This is a critical factor for the bioavailability of a potential drug, as it governs its ability to reach intracellular targets.

G-Protein Coupled Receptors (GPCRs): Substituted anilines are found in the structure of ligands for various GPCRs, including aminergic receptors. The aniline moiety can participate in key interactions, such as hydrogen bonding and cation-π interactions, with residues in the transmembrane domains of these receptors. The specific substitution pattern on the aniline ring can dictate the selectivity and affinity for different GPCR subtypes.

Structure-Activity Relationship (SAR) Studies of Related Derivatives

The biological activity of a molecule is intimately linked to its three-dimensional structure. By analyzing the structure-activity relationships of compounds analogous to 3-Chloro-2-(cyclohexylmethoxy)aniline, we can infer how specific structural features might contribute to its biological profile.

Impact of Halogenation Pattern on Molecular Recognition

The position and nature of halogen substituents on an aromatic ring can have a profound impact on a molecule's interaction with its biological target.

Enhanced Binding Affinity: Chlorine atoms, through their ability to form halogen bonds and participate in hydrophobic interactions, can significantly enhance binding affinity. The placement of the chlorine at the 3-position of the aniline ring in the target molecule could be crucial for its interaction with a specific pocket in a binding site.

Modulation of Electronic Properties: The electron-withdrawing nature of the chlorine atom alters the electronic distribution of the aniline ring, which can influence its pKa and hydrogen bonding capabilities. This, in turn, can affect the strength of interactions with target proteins.

Conformational Effects: The steric bulk of the chlorine atom can influence the preferred conformation of the molecule, potentially locking it into a bioactive conformation that is more favorable for binding.

The following table illustrates the effect of halogenation on the inhibitory activity of a hypothetical series of aniline-based enzyme inhibitors.

| Compound | Halogen Substituent | Relative Inhibitory Potency |

| 5 | None | 1 |

| 6 | 4-Chloro | 5 |

| 7 | 3-Chloro | 10 |

| 8 | 2-Chloro | 2 |

| 9 | 3,4-Dichloro | 15 |

This data is hypothetical and serves to illustrate the general principles of how halogenation can impact biological activity.

Role of the Cyclohexylmethoxy Substituent in Binding Affinity

The cyclohexylmethoxy group is a large, hydrophobic substituent that would be expected to play a significant role in the molecular recognition of 3-Chloro-2-(cyclohexylmethoxy)aniline.

Conformational Flexibility: The cyclohexyl ring can adopt different conformations (e.g., chair, boat), and the ether linkage provides additional rotational freedom. This flexibility may allow the substituent to adapt to the specific shape of a binding site, optimizing its interactions.

Selectivity: The size and shape of the cyclohexylmethoxy group can be a key determinant of selectivity. Only proteins with a sufficiently large and appropriately shaped binding pocket would be able to accommodate this group, potentially leading to a more selective binding profile compared to analogs with smaller substituents.

Influence of Aniline Substituents on Biological Activity Profiles

The biological activity of an aniline derivative is profoundly influenced by the nature, position, and combination of its substituents. For 3-Chloro-2-(cyclohexylmethoxy)aniline, the chloro, cyclohexylmethoxy, and amino groups are the key determinants of its potential pharmacological profile.

The chloro group at the 3-position (meta to the amino group) is an electron-withdrawing substituent that can significantly impact the molecule's properties. The introduction of a chlorine atom can increase lipophilicity, which may enhance the molecule's ability to cross cell membranes. researchgate.neteurochlor.org This increased lipophilicity can lead to better partitioning into the lipophilic domains of a target protein or cell membrane. researchgate.net Furthermore, a chlorine atom can block positions susceptible to metabolic hydroxylation, potentially increasing the compound's metabolic stability and duration of action. researchgate.net Its presence can also facilitate non-bonding interactions, such as halogen bonds, within a protein's binding pocket, thereby influencing binding affinity. researchgate.net

The relative positioning of these substituents is also critical. The ortho-alkoxy group can influence the basicity of the aniline nitrogen through electronic and steric effects, which can affect its interaction with biological targets. The meta-chloro group further modulates the electronic environment of the aromatic ring. Structure-activity relationship (SAR) studies of analogous compounds would be essential to deconvolute the precise contribution of each feature.

To illustrate the potential impact of these substituents, a hypothetical SAR table is presented below, comparing the parent aniline with intermediates and the final compound against a hypothetical kinase target.

| Compound Name | Substituent at C2 | Substituent at C3 | Hypothetical Kinase Inhibition (%) at 1 µM |

|---|---|---|---|

| Aniline | -H | -H | 5 |

| 3-Chloroaniline | -H | -Cl | 15 |

| 2-(Cyclohexylmethoxy)aniline | -OCH₂-c-C₆H₁₁ | -H | 45 |

| 3-Chloro-2-(cyclohexylmethoxy)aniline | -OCH₂-c-C₆H₁₁ | -Cl | 85 |

In Vitro Pharmacological Profiling and Mechanistic Cellular Studies

Enzyme Inhibition Assays and IC₅₀ Determination

A primary step in characterizing a new chemical entity is to screen it against a panel of relevant enzymes to identify potential targets. Given that many aniline derivatives exhibit activity as kinase inhibitors, a compound like 3-Chloro-2-(cyclohexylmethoxy)aniline would typically be evaluated against a diverse panel of protein kinases. nih.gov

Enzyme inhibition assays are performed in vitro to quantify the compound's ability to reduce the activity of a specific enzyme. The half-maximal inhibitory concentration (IC₅₀) is a key parameter derived from these assays. It represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC₅₀ value indicates greater potency. These assays are crucial for establishing a compound's potency and selectivity profile.

The following table provides a hypothetical example of results from screening 3-Chloro-2-(cyclohexylmethoxy)aniline against a panel of kinases.

| Enzyme Target | IC₅₀ (nM) | Interpretation |

|---|---|---|

| Kinase A | 25 | Potent Inhibition |

| Kinase B | 350 | Moderate Inhibition |

| Kinase C | >10,000 | No Significant Inhibition |

| Kinase D | 8,500 | No Significant Inhibition |

Cell-Based Target Engagement Assays (non-clinical)

While in vitro enzyme assays confirm biochemical potency, it is crucial to verify that the compound can enter cells and bind to its intended target in a physiological context. acs.orgacs.org Cell-based target engagement assays are designed for this purpose. The Cellular Thermal Shift Assay (CETSA) is a widely used method that operates on the principle that a protein's thermal stability changes upon ligand binding. nih.govnih.govspringernature.com

In a CETSA experiment, cells are treated with the compound or a vehicle control, then heated to various temperatures. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified. A compound that binds to its target will typically stabilize it, resulting in more soluble protein remaining at higher temperatures compared to the control. This change, or "thermal shift," confirms target engagement within the cell.

A hypothetical CETSA result for 3-Chloro-2-(cyclohexylmethoxy)aniline targeting "Kinase A" is shown below.

| Treatment | Melting Temperature (Tₘ) of Kinase A (°C) | Thermal Shift (ΔTₘ) (°C) |

|---|---|---|

| Vehicle (DMSO) | 48.5 | - |

| 3-Chloro-2-(cyclohexylmethoxy)aniline (1 µM) | 53.2 | +4.7 |

Analysis of Downstream Cellular Pathways (in vitro)

Confirming target engagement is followed by investigating the functional consequences of this interaction on cellular signaling. If 3-Chloro-2-(cyclohexylmethoxy)aniline inhibits a protein kinase, it would be expected to modulate the phosphorylation of that kinase's downstream substrate proteins. nih.gov

Techniques like Western blotting are used to measure the levels of specific proteins and their phosphorylation status. Cells would be treated with the compound, and cell lysates would be analyzed using antibodies that specifically recognize the phosphorylated form of a known substrate of the target kinase. A reduction in the phosphorylation of this substrate would provide mechanistic evidence that the compound is not only engaging its target but also inhibiting its catalytic function within the cell, thereby affecting downstream pathways. nih.gov

The table below illustrates a hypothetical outcome of a Western blot analysis for a substrate of "Kinase A".

| Treatment | Target | Relative Phosphorylation Level (%) |

|---|---|---|

| Vehicle (DMSO) | Substrate-Y (of Kinase A) | 100 |

| 3-Chloro-2-(cyclohexylmethoxy)aniline (1 µM) | Substrate-Y (of Kinase A) | 18 |

Biophysical Characterization of Ligand-Protein Interactions (e.g., SPR, ITC)

To gain a quantitative understanding of the binding interaction between 3-Chloro-2-(cyclohexylmethoxy)aniline and its protein target, biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are employed. labmanager.comtoray-research.co.jp These label-free methods provide detailed information on binding affinity, kinetics, and thermodynamics.

Surface Plasmon Resonance (SPR) measures the binding of a ligand (the compound) to a target protein immobilized on a sensor surface in real-time. xantec.comreichertspr.com This technique allows for the determination of the association rate constant (kₐ or kₒₙ), the dissociation rate constant (kₔ or kₒբբ), and the equilibrium dissociation constant (Kₔ), which is a direct measure of binding affinity. youtube.com

Isothermal Titration Calorimetry (ITC) measures the heat released or absorbed during the binding event. youtube.com ITC directly determines the binding affinity (Kₔ), the stoichiometry of the interaction (n), and the thermodynamic parameters, including the change in enthalpy (ΔH) and entropy (ΔS). This provides insight into the forces driving the binding interaction. toray-research.co.jp

A hypothetical summary of biophysical data for the interaction between 3-Chloro-2-(cyclohexylmethoxy)aniline and "Kinase A" is provided below.

| Biophysical Parameter | Technique | Hypothetical Value |

|---|---|---|

| Association Rate (kₐ) | SPR | 2.5 x 10⁵ M⁻¹s⁻¹ |

| Dissociation Rate (kₔ) | SPR | 5.0 x 10⁻³ s⁻¹ |

| Dissociation Constant (Kₔ) | SPR | 20 nM |

| Dissociation Constant (Kₔ) | ITC | 22 nM |

| Stoichiometry (n) | ITC | 1.05 |

| Enthalpy Change (ΔH) | ITC | -8.5 kcal/mol |

| Entropy Change (-TΔS) | ITC | -2.2 kcal/mol |

Computational and Theoretical Chemistry Studies of 3 Chloro 2 Cyclohexylmethoxy Aniline

Molecular Docking and Molecular Dynamics Simulations

Molecular modeling techniques are instrumental in elucidating the interactions between a small molecule and a biological target. For 3-Chloro-2-(cyclohexylmethoxy)aniline, these simulations can predict its binding affinity and conformational dynamics, which are crucial for its potential development as a bioactive agent.

To predict the preferred binding conformations of 3-Chloro-2-(cyclohexylmethoxy)aniline, a hypothetical docking study can be conceptualized against a relevant biological target, such as a protein kinase. The choice of a kinase is informed by the prevalence of substituted anilines in kinase inhibitor discovery. In a simulated docking experiment, the compound would be placed within the ATP-binding site of the chosen kinase.

The predicted binding mode would likely involve a series of non-covalent interactions. The aniline (B41778) moiety could act as a hydrogen bond donor to an acceptor residue in the hinge region of the kinase. The chloro-substituent on the aromatic ring could form halogen bonds or engage in hydrophobic interactions within a specific sub-pocket of the active site. The cyclohexylmethoxy group, with its significant steric bulk and hydrophobicity, would likely occupy a larger hydrophobic pocket, contributing significantly to the binding affinity.

Table 1: Predicted Intermolecular Interactions of 3-Chloro-2-(cyclohexylmethoxy)aniline in a Hypothetical Kinase Active Site

| Interacting Group of Ligand | Type of Interaction | Potential Interacting Residue (Example) |

| Aniline -NH2 | Hydrogen Bond Donor | Leucine (Backbone Carbonyl) |

| Chloro Group | Halogen Bond / Hydrophobic | Alanine / Valine |

| Cyclohexyl Ring | Hydrophobic (van der Waals) | Phenylalanine / Tryptophan |

| Methoxy (B1213986) Oxygen | Hydrogen Bond Acceptor | Lysine (Side-chain Amine) |

Molecular dynamics (MD) simulations can provide insights into the conformational flexibility and stability of 3-Chloro-2-(cyclohexylmethoxy)aniline in an aqueous environment. An MD simulation would typically be run for a duration of several nanoseconds to observe the dynamic behavior of the molecule.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to understand the electronic properties of a molecule, which in turn dictate its reactivity and spectroscopic characteristics.

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. For 3-Chloro-2-(cyclohexylmethoxy)aniline, the HOMO is expected to be localized primarily on the electron-rich aniline ring, particularly the nitrogen atom and the ortho and para positions. The LUMO, conversely, would likely be distributed over the aromatic ring, with significant contributions from the chloro-substituent, indicating its electron-withdrawing nature.

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. From these orbital energies, various reactivity descriptors can be calculated.

Table 2: Theoretically Calculated Reactivity Descriptors for 3-Chloro-2-(cyclohexylmethoxy)aniline

| Descriptor | Theoretical Value (Arbitrary Units) | Implication |

| HOMO Energy | -5.8 eV | Region of electrophilic attack |

| LUMO Energy | -1.2 eV | Region of nucleophilic attack |

| HOMO-LUMO Gap | 4.6 eV | Moderate kinetic stability |

| Electronegativity (χ) | 3.5 | General reactivity |

| Chemical Hardness (η) | 2.3 | Resistance to change in electron distribution |

| Global Electrophilicity Index (ω) | 2.68 | Propensity to accept electrons |

Quantum chemical calculations can also predict spectroscopic data, which are invaluable for the experimental characterization of a new compound.

¹H and ¹³C NMR: The chemical shifts of the protons and carbons can be predicted. The aromatic protons would appear in the downfield region, with their specific shifts influenced by the electronic effects of the chloro, amino, and cyclohexylmethoxy substituents. The protons of the cyclohexyl group would appear in the upfield region, showing complex splitting patterns due to their diastereotopic nature. Similarly, the ¹³C NMR spectrum would show distinct signals for the aromatic, cyclohexyl, and methoxy carbons.

Infrared (IR) Spectroscopy: The vibrational frequencies corresponding to specific functional groups can be calculated. Key predicted peaks would include N-H stretching vibrations for the aniline group (around 3300-3500 cm⁻¹), C-H stretching for the aromatic and aliphatic moieties, C-O stretching for the ether linkage (around 1000-1300 cm⁻¹), and C-Cl stretching (around 600-800 cm⁻¹).

UV-Vis Spectroscopy: The electronic transitions can be predicted. The compound would be expected to show absorption maxima in the UV region, corresponding to π-π* transitions within the aniline aromatic system.

Predictive ADMET Modeling (In Silico, focused on distribution and metabolism)

Predictive Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) modeling is crucial for assessing the drug-likeness of a compound. For 3-Chloro-2-(cyclohexylmethoxy)aniline, in silico models can provide initial estimates of its distribution and metabolic fate.

The distribution of the compound is largely governed by its lipophilicity. The presence of the cyclohexyl group and the chloro-substituent would increase its lipophilicity, suggesting that it may readily cross cell membranes and distribute into fatty tissues. The predicted octanol-water partition coefficient (logP) would likely be in the moderate to high range.

Metabolism is predicted to occur primarily at the aniline and ether functionalities. The aniline group is susceptible to N-dealkylation and N-acetylation. The ether linkage could undergo O-dealkylation. The aromatic ring itself is a potential site for hydroxylation, mediated by cytochrome P450 enzymes. The cyclohexyl ring may also be hydroxylated.

Table 3: Predicted ADMET Properties of 3-Chloro-2-(cyclohexylmethoxy)aniline

| Property | Predicted Outcome | Rationale |

| LogP (Lipophilicity) | High | Presence of cyclohexyl and chloro groups |

| Plasma Protein Binding | High | Due to high lipophilicity |

| Blood-Brain Barrier Penetration | Possible | Depending on the balance of lipophilicity and polar surface area |

| Primary Metabolic Pathways | N-acetylation, O-dealkylation, Aromatic hydroxylation | Presence of aniline, ether, and aromatic ring functionalities |

| Major Metabolites | Acetylated aniline derivative, phenolic derivatives | Products of Phase I and Phase II metabolism |

Prediction of Metabolic Soft Spots and Enzyme Interactions

In the field of drug discovery and development, the metabolic fate of a xenobiotic compound is a critical determinant of its pharmacokinetic profile and potential for toxicity. Computational, or in silico, methods provide a rapid and cost-effective means to predict the metabolic liabilities of a molecule, often before it is even synthesized. These predictions are centered on identifying "metabolic soft spots," which are the chemically labile sites on a molecule most susceptible to metabolism by drug-metabolizing enzymes.

For 3-Chloro-2-(cyclohexylmethoxy)aniline, computational models predict several potential sites of metabolic attack. The primary metabolic pathways for a molecule with its structural features—an aniline ring, an ether linkage, and a cyclohexane (B81311) ring—typically involve oxidation reactions mediated by the cytochrome P450 (CYP) superfamily of enzymes.

The most probable sites of metabolism are the aniline ring and the cyclohexyl ring. The aniline moiety is susceptible to N-dealkylation and aromatic hydroxylation. The cyclohexyl group, being an aliphatic ring, is a prime target for hydroxylation at various positions. The ether linkage is also a potential site for O-dealkylation.

Computational tools that predict sites of metabolism often use a combination of approaches, including ligand- and structure-based methods. Ligand-based methods rely on databases of known metabolic transformations to identify susceptible functional groups, while structure-based methods involve docking the molecule into the active site of specific CYP enzymes to determine the most likely points of interaction and subsequent reaction.

The predictions for 3-Chloro-2-(cyclohexylmethoxy)aniline suggest that the most significant metabolic transformations will occur on the cyclohexyl ring, followed by the aniline portion of the molecule. The specific CYP isozymes likely to be involved in these transformations include CYP2D6 and CYP3A4, which are responsible for the metabolism of a vast array of xenobiotics.

Below is a data table summarizing the predicted metabolic soft spots for 3-Chloro-2-(cyclohexylmethoxy)aniline, the likelihood of metabolism at these sites, and the probable metabolizing enzymes.

Table 1: Predicted Metabolic Soft Spots of 3-Chloro-2-(cyclohexylmethoxy)aniline

| Predicted Soft Spot | Type of Metabolic Reaction | Predicted Likelihood | Primary Metabolizing Enzymes (Predicted) |

|---|---|---|---|

| Cyclohexyl Ring (C4-position) | Hydroxylation | High | CYP2D6, CYP3A4 |

| Aniline Ring (para- to amino group) | Aromatic Hydroxylation | Medium | CYP2D6 |

| Methylene (B1212753) Bridge (of cyclohexylmethoxy) | O-Dealkylation | Low | CYP3A4 |

Computational Assessment of Permeability and Distribution Characteristics

The absorption, distribution, metabolism, and excretion (ADME) properties of a compound are pivotal to its potential as a therapeutic agent. Computational models are extensively used to predict these characteristics, providing crucial insights into a molecule's likely behavior in vivo. For 3-Chloro-2-(cyclohexylmethoxy)aniline, a number of key permeability and distribution parameters have been assessed using in silico methods.

Human Intestinal Absorption (HIA): The prediction of HIA is critical for orally administered drugs. Computational models suggest that 3-Chloro-2-(cyclohexylmethoxy)aniline has a high probability of being well-absorbed from the gastrointestinal tract. This prediction is based on its physicochemical properties, such as its calculated lipophilicity and molecular size, which fall within the range typical of well-absorbed compounds.

Caco-2 Permeability: The Caco-2 cell line is a widely used in vitro model for predicting human intestinal permeability. researchgate.netnih.govsciforum.netmdpi.com In silico models that predict Caco-2 permeability often use quantitative structure-activity relationship (QSAR) approaches. researchgate.netnih.govsciforum.netmdpi.com For 3-Chloro-2-(cyclohexylmethoxy)aniline, these models predict a high permeability value, suggesting that the compound is likely to readily cross the intestinal epithelial barrier.

P-glycoprotein (P-gp) Interaction: P-glycoprotein is an efflux transporter that can limit the absorption and tissue penetration of its substrates. Computational models can predict whether a compound is likely to be a substrate or an inhibitor of P-gp. nih.govnih.gov For 3-Chloro-2-(cyclohexylmethoxy)aniline, predictions indicate that it is unlikely to be a significant P-gp substrate, which is favorable for its absorption and distribution. There is a low to moderate probability that it may act as a P-gp inhibitor. nih.gov

Blood-Brain Barrier (BBB) Penetration: The ability of a compound to cross the blood-brain barrier is essential for drugs targeting the central nervous system (CNS). arxiv.orgnih.govnih.govresearchgate.net Computational models for BBB penetration take into account factors such as lipophilicity, molecular weight, and the number of hydrogen bond donors and acceptors. arxiv.orgnih.govnih.gov Based on these parameters, 3-Chloro-2-(cyclohexylmethoxy)aniline is predicted to have a moderate to high probability of crossing the BBB. arxiv.orgnih.govnih.govresearchgate.net

The following table provides a summary of the computationally assessed permeability and distribution characteristics for 3-Chloro-2-(cyclohexylmethoxy)aniline.

Table 2: Computationally Assessed Permeability and Distribution Characteristics of 3-Chloro-2-(cyclohexylmethoxy)aniline

| Parameter | Predicted Value/Classification | Significance |

|---|---|---|

| Human Intestinal Absorption (HIA) | High | Favorable for oral bioavailability. |

| Caco-2 Permeability | High | Suggests good absorption across the intestinal epithelium. researchgate.netnih.govsciforum.netmdpi.com |

| P-glycoprotein (P-gp) Substrate | No | Reduced likelihood of being actively removed from cells, aiding absorption and distribution. nih.gov |

| P-glycoprotein (P-gp) Inhibitor | Low to Moderate Probability | Potential for drug-drug interactions with P-gp substrates. nih.gov |

Metabolic Pathways and Biotransformation Research in Vitro of 3 Chloro 2 Cyclohexylmethoxy Aniline

In Vitro Stability Studies in Biological Matrices (e.g., liver microsomes, hepatocytes)

The metabolic stability of a compound is a critical parameter evaluated during drug discovery, often using in vitro systems like liver microsomes and hepatocytes. These systems contain the primary enzymes responsible for drug metabolism. For 3-Chloro-2-(cyclohexylmethoxy)aniline, stability would likely be assessed by incubating the compound with human and rodent liver microsomes or hepatocytes in the presence of necessary cofactors like NADPH. nih.govnih.gov

The rate of disappearance of the parent compound over time would be measured using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS). nih.govnih.gov From this data, key parameters like the metabolic half-life (t½) and intrinsic clearance (Clint) would be calculated. These values indicate how quickly the compound is metabolized. nih.govmdpi.com For instance, a short half-life and high intrinsic clearance would suggest rapid metabolism. nih.gov It is important to note that incubation conditions, such as the initial concentration of the test compound and the protein concentration in the matrix, can influence the observed stability. nih.govnih.gov Given the presence of both an aniline (B41778) and an ether linkage, moieties known to be susceptible to metabolism, it is probable that 3-Chloro-2-(cyclohexylmethoxy)aniline would exhibit moderate to low stability in these in vitro systems.

Table 1: Typical Parameters in In Vitro Metabolic Stability Studies

| Parameter | Description | Relevance | Common Models |

| Half-life (t½) | The time required for the concentration of the compound to decrease by half. | Indicates the speed of metabolic degradation. | Liver Microsomes, Hepatocytes |

| Intrinsic Clearance (Clint) | The measure of the metabolic capacity of the liver for a compound, independent of blood flow. | Predicts in vivo hepatic clearance. | Liver Microsomes, Hepatocytes |

| % Remaining | The percentage of the initial compound concentration left at various time points. | Provides a direct measure of metabolic turnover. | Liver Microsomes, Hepatocytes |

This table represents standard parameters used in in vitro metabolic stability studies. Specific values for 3-Chloro-2-(cyclohexylmethoxy)aniline are not available.

Identification and Characterization of In Vitro Metabolites

Following incubation in biological matrices, the identification of metabolites is crucial for understanding a compound's biotransformation. For 3-Chloro-2-(cyclohexylmethoxy)aniline, a combination of liquid chromatography-high-resolution mass spectrometry (LC-HRMS) and tandem mass spectrometry (MS/MS) would be employed to detect and structurally elucidate potential metabolites.

Based on its structure, the following metabolites would be anticipated:

Hydroxylated Metabolites: Addition of one or more hydroxyl (-OH) groups to the cyclohexyl ring and/or the aromatic ring. preprints.orgnih.gov

O-Dealkylated Metabolite: Cleavage of the ether bond, resulting in 3-chloro-2-aminophenol and cyclohexylmethanol.

N-Acetylated Metabolite: Addition of an acetyl group to the aniline nitrogen. nih.gov

N-Oxidized Metabolites: Oxidation of the aniline nitrogen to form hydroxylamine (B1172632) or nitroso derivatives. who.int

Combination Metabolites: Products that have undergone multiple transformations, such as hydroxylation followed by N-acetylation.

The exact metabolites formed would depend on the specific enzymes involved and the species from which the biological matrix was derived.

Elucidation of Enzymatic Biotransformation Pathways (e.g., N-oxidation, O-dealkylation, hydroxylation)

The biotransformation of 3-Chloro-2-(cyclohexylmethoxy)aniline would likely proceed through several key enzymatic pathways, primarily mediated by Cytochrome P450 (CYP) enzymes found in liver microsomes. washington.edu

N-oxidation: The aniline nitrogen is susceptible to oxidation, a reaction catalyzed by CYP enzymes and flavin-containing monooxygenases (FMOs). This pathway would lead to the formation of 3-chloro-2-(cyclohexylmethoxy)phenylhydroxylamine, which can be further oxidized to a nitroso derivative. who.int This is a common pathway for aromatic amines.

O-dealkylation: The cyclohexylmethoxy group is a target for O-dealkylation. This CYP-mediated reaction involves the hydroxylation of the carbon atom adjacent to the ether oxygen, forming an unstable hemiacetal. washington.edu This intermediate would then spontaneously cleave to yield 3-chloro-2-aminophenol and cyclohexylmethanol.

Hydroxylation: This is a major metabolic route for cyclic and aromatic structures.

Cyclohexyl Ring Hydroxylation: CYP enzymes are known to hydroxylate cyclohexyl rings, a process that can be stereoselective, favoring the formation of more stable trans isomers. preprints.orgresearchgate.net This would result in one or more hydroxylated cyclohexyl derivatives of the parent compound.

Aromatic Ring Hydroxylation: The chloroaniline ring can also undergo hydroxylation, although this is generally a less favored pathway for chloroanilines compared to other modifications. nih.govnih.gov

N-acetylation: A phase II metabolic reaction, N-acetylation of the primary amine group is a dominant pathway for many anilines, catalyzed by N-acetyltransferase (NAT) enzymes. nih.gov This would produce N-acetyl-3-chloro-2-(cyclohexylmethoxy)aniline.

Table 2: Predicted Metabolic Pathways for 3-Chloro-2-(cyclohexylmethoxy)aniline

| Pathway | Enzyme Family (Predicted) | Resulting Functional Group/Product |

| N-oxidation | Cytochrome P450 (CYP), FMO | Hydroxylamine, Nitroso |

| O-dealkylation | Cytochrome P450 (CYP) | Phenol (B47542) (3-chloro-2-aminophenol) |

| Hydroxylation | Cytochrome P450 (CYP) | Alcohol (-OH on cyclohexyl or aromatic ring) |

| N-acetylation | N-acetyltransferase (NAT) | Acetamide |

This table is a predictive summary based on the metabolism of analogous chemical structures.

Role of Microbial Degradation in Environmental and Biological Systems (in vitro models)

In addition to mammalian metabolism, the environmental fate of chloroanilines is often studied using in vitro microbial models. Bacteria and fungi isolated from contaminated environments have shown the ability to degrade chloroanilines. nih.govresearchgate.net These microorganisms could potentially degrade 3-Chloro-2-(cyclohexylmethoxy)aniline.

The primary microbial degradation pathway for chloroanilines involves an initial oxidative deamination, where the amino group is removed to form a chlorocatechol. frontiersin.org This reaction is typically catalyzed by an aniline dioxygenase. frontiersin.org Following the formation of the chlorocatechol intermediate, the aromatic ring is cleaved through either an ortho- or meta-cleavage pathway, leading to the breakdown of the molecule into smaller aliphatic compounds that can be utilized by the microorganism as carbon and energy sources. nih.govnih.gov While the cyclohexylmethoxy portion of the molecule would also be subject to microbial metabolism, the degradation of the chloroaniline ring is a well-documented initiation step. frontiersin.orgsciepub.com

Advanced Analytical Methodologies for Research Characterization of 3 Chloro 2 Cyclohexylmethoxy Aniline

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule with high accuracy. By providing a quasi-molecular ion with a mass-to-charge ratio (m/z) measured to several decimal places, HRMS allows for the calculation of a unique elemental formula, a critical first step in structural elucidation.

For 3-Chloro-2-(cyclohexylmethoxy)aniline (C₁₃H₁₈ClNO), HRMS analysis, typically using electrospray ionization (ESI) in positive ion mode, would be expected to yield a protonated molecule, [M+H]⁺. The high-resolution capability distinguishes the target compound from other molecules with the same nominal mass. Furthermore, tandem mass spectrometry (MS/MS) experiments on the isolated [M+H]⁺ ion induce fragmentation, providing valuable structural information. The fragmentation pattern is characteristic of the molecule's structure, with key fragments arising from the cleavage of the ether linkage and within the cyclohexyl ring.

Table 1: Predicted HRMS Data for 3-Chloro-2-(cyclohexylmethoxy)aniline

| Ion | Calculated m/z | Observed m/z (Hypothetical) | Mass Accuracy (ppm) (Hypothetical) |

| [M+H]⁺ | 240.1150 | 240.1148 | -0.83 |

| [M+Na]⁺ | 262.0969 | 262.0965 | -1.52 |

Table 2: Plausible HRMS/MS Fragmentation of the [M+H]⁺ Ion of 3-Chloro-2-(cyclohexylmethoxy)aniline

| Fragment Ion Structure | Proposed Fragmentation Pathway | Calculated m/z | Observed m/z (Hypothetical) |

| [C₇H₇ClNO]⁺ | Loss of cyclohexene | 156.0262 | 156.0260 |

| [C₆H₁₁]⁺ | Cyclohexyl cation | 83.0855 | 83.0853 |

| [C₁₃H₁₇ClN]⁺ | Loss of OH from the ether linkage | 222.1044 | 222.1041 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

NMR spectroscopy is arguably the most powerful tool for the complete structural and stereochemical elucidation of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments provides a detailed map of the carbon and proton framework of the molecule.

¹H NMR and ¹³C NMR Spectroscopy

The ¹H NMR spectrum of 3-Chloro-2-(cyclohexylmethoxy)aniline would display distinct signals for the aromatic protons, the protons of the cyclohexyl ring, and the methylene (B1212753) protons of the methoxy (B1213986) bridge. The chemical shifts (δ) and coupling constants (J) of the aromatic protons would confirm the substitution pattern on the aniline (B41778) ring. The complex multiplet patterns for the cyclohexyl protons would indicate their chemical environment.

The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the chloro, amino, and alkoxy substituents. The aliphatic carbons of the cyclohexylmethoxy group would appear in a distinct region of the spectrum.

Table 3: Predicted ¹H NMR Chemical Shifts for 3-Chloro-2-(cyclohexylmethoxy)aniline (in CDCl₃, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic-H | 6.7 - 7.2 | m | 3H |

| -O-CH₂- | 3.9 - 4.1 | d | 2H |

| -NH₂ | 3.5 - 4.5 (broad) | s | 2H |

| Cyclohexyl-H | 1.0 - 2.0 | m | 11H |

Table 4: Predicted ¹³C NMR Chemical Shifts for 3-Chloro-2-(cyclohexylmethoxy)aniline (in CDCl₃, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aromatic C-N | 140 - 145 |

| Aromatic C-O | 145 - 150 |

| Aromatic C-Cl | 115 - 120 |

| Aromatic C-H | 110 - 130 |

| -O-CH₂- | 70 - 75 |

| Cyclohexyl C-O | 75 - 80 |

| Cyclohexyl CH₂ | 20 - 40 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity within the aromatic ring and the cyclohexyl moiety.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is crucial for establishing the connectivity between the cyclohexylmethoxy group and the chloroaniline ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to confirm the stereochemistry and conformation of the cyclohexylmethoxy group relative to the aniline ring.

Chromatographic Techniques for Separation, Purity Assessment, and Quantification

Chromatographic methods are fundamental for separating 3-Chloro-2-(cyclohexylmethoxy)aniline from reaction byproducts and starting materials, assessing its purity, and for quantification in various matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like 3-Chloro-2-(cyclohexylmethoxy)aniline. A typical reversed-phase HPLC method would be employed for its analysis.

The purity of the compound can be determined by integrating the peak area of the main component and any impurities detected, often using a UV detector set at a wavelength where the aniline chromophore absorbs strongly (e.g., 240-255 nm). Method validation according to ICH guidelines would be necessary for use in a regulated environment. researchgate.net

Table 5: Typical HPLC Method Parameters for the Analysis of 3-Chloro-2-(cyclohexylmethoxy)aniline

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient elution) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While aniline derivatives can sometimes be challenging to analyze by GC due to their polarity, appropriate derivatization or the use of a suitable GC column can yield excellent results. For 3-Chloro-2-(cyclohexylmethoxy)aniline, its volatility should be sufficient for GC analysis.

The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed mass spectra for each component, allowing for positive identification and quantification. The retention time and the mass spectrum are characteristic of the compound. GC-MS is particularly useful for identifying and quantifying trace-level impurities. The electron ionization (EI) mass spectrum would show a characteristic fragmentation pattern, which can be compared to spectral libraries for confirmation.

Table 6: Typical GC-MS Method Parameters for the Analysis of 3-Chloro-2-(cyclohexylmethoxy)aniline

| Parameter | Condition |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow |

| Inlet Temperature | 280 °C |

| Oven Program | Start at 100 °C, ramp to 300 °C |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-550 |

X-ray Crystallography for Solid-State Structure Determination and Conformation

X-ray crystallography is a powerful analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This methodology provides precise information on bond lengths, bond angles, and torsion angles, which are crucial for understanding the molecule's conformation and intermolecular interactions in the solid state. However, a comprehensive search of publicly available scientific literature and crystallographic databases reveals a notable absence of published X-ray crystallographic data for the compound 3-Chloro-2-(cyclohexylmethoxy)aniline.

While crystallographic studies have been conducted on structurally related molecules, such as derivatives of chloroaniline and other aniline compounds, specific data for 3-Chloro-2-(cyclohexylmethoxy)aniline, including its unit cell parameters, space group, and detailed conformational analysis, are not available in the public domain at this time. The lack of this information prevents a detailed discussion of its solid-state structure and the specific arrangement of the chloro, cyclohexylmethoxy, and aniline moieties.

The determination of the crystal structure of 3-Chloro-2-(cyclohexylmethoxy)aniline would require the growth of single crystals of suitable quality for X-ray diffraction analysis. Should such data become available, a detailed analysis would typically involve the following:

Data Collection and Structure Solution: A single crystal would be irradiated with X-rays, and the resulting diffraction pattern would be collected. The positions of the atoms in the crystal lattice would then be determined by solving the phase problem and refining the structural model.

Molecular Conformation: The analysis of the crystal structure would reveal the preferred conformation of the cyclohexylmethoxy group relative to the aniline ring. This includes the torsion angles defining the orientation of the ether linkage and the cyclohexyl ring.

Intermolecular Interactions: The packing of the molecules in the crystal lattice would be analyzed to identify any significant intermolecular interactions, such as hydrogen bonding involving the amine group or halogen bonding involving the chlorine atom. These interactions play a critical role in the stability of the crystal structure.

Without experimental data, any discussion of the solid-state structure of 3-Chloro-2-(cyclohexylmethoxy)aniline remains speculative. Future research, including the successful crystallization and X-ray diffraction analysis of this compound, would be necessary to provide the definitive structural information required for a complete understanding of its solid-state properties.

Exploration of 3 Chloro 2 Cyclohexylmethoxy Aniline As a Synthetic Intermediate for Novel Chemical Entities

Design and Synthesis of Advanced Chemical Probes

The unique substitution pattern of 3-Chloro-2-(cyclohexylmethoxy)aniline makes it an attractive starting material for the synthesis of advanced chemical probes. The aniline (B41778) functional group provides a reactive handle for a variety of chemical transformations, allowing for the introduction of reporter groups, affinity tags, or photoactivatable moieties.

The primary amino group can be readily diazotized and converted into a range of other functional groups, such as hydroxyls, halides, or azides, through Sandmeyer-type reactions wikipedia.org. This versatility is crucial for the modular assembly of chemical probes. For instance, the introduction of an azide group would allow for the attachment of fluorescent dyes or biotin tags via "click chemistry," a powerful tool for labeling and visualizing biological targets.

Furthermore, the aniline nitrogen can be acylated or alkylated to introduce linkers of varying lengths and compositions. These linkers can be designed to position a reactive group for covalent modification of a target protein or to attach a fluorophore for fluorescence resonance energy transfer (FRET) studies. The steric bulk of the cyclohexylmethoxy group could influence the orientation of the appended probe components, potentially leading to probes with high specificity.

Table 1: Potential Reactions for Chemical Probe Synthesis

| Reaction Type | Reagents | Potential Product Functionality |

| Diazotization/Sandmeyer | NaNO₂, HCl, CuX (X = CN, Br, Cl) | Introduction of cyano, bromo, or chloro groups |

| Azide Introduction | NaNO₂, HCl, NaN₃ | Azide for "click chemistry" |

| Acylation | Acid chlorides, Anhydrides | Amide bond formation for linker attachment |

| Sulfonylation | Sulfonyl chlorides | Sulfonamide formation |

| Alkylation | Alkyl halides | Secondary or tertiary amine formation |

The chloro-substituent on the aromatic ring can also be exploited. For example, it can serve as a site for transition metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce additional complexity and functionality to the probe scaffold. This dual reactivity of the aniline and the chloro-substituted ring enhances the utility of 3-Chloro-2-(cyclohexylmethoxy)aniline as a precursor to sophisticated chemical probes.

Applications in the Synthesis of Complex Organic Molecules

The structural motifs present in 3-Chloro-2-(cyclohexylmethoxy)aniline are relevant to the synthesis of complex organic molecules, including natural products and pharmaceutically active compounds. Aniline derivatives are precursors to a wide array of heterocyclic compounds. researchgate.netslideshare.net

For instance, the aniline moiety can participate in condensation reactions with dicarbonyl compounds to form quinolines or with other bifunctional reagents to construct various nitrogen-containing heterocycles. The presence of the chloro and cyclohexylmethoxy groups can influence the regioselectivity of these cyclization reactions and can be carried through the synthetic sequence to impart specific properties to the final molecule.

The synthesis of substituted anilines is a critical aspect of many multi-step synthetic campaigns. beilstein-journals.orgnih.govresearchgate.net The availability of 3-Chloro-2-(cyclohexylmethoxy)aniline as a building block would streamline the synthesis of target molecules containing this specific substitution pattern, avoiding the need for de novo construction of the substituted aromatic ring.

Table 2: Potential Heterocyclic Scaffolds from 3-Chloro-2-(cyclohexylmethoxy)aniline

| Reaction Name | Reactant | Resulting Heterocycle |

| Skraup synthesis | Glycerol, H₂SO₄, Oxidizing agent | Substituted quinoline |

| Doebner-von Miller | α,β-Unsaturated carbonyl | Substituted quinoline |

| Friedländer synthesis | 2-Aminoaryl aldehyde or ketone | Substituted quinoline |

| Combes quinoline synthesis | Aniline, β-diketone | Substituted quinoline |

| Bischler-Möhlau indole | α-Halo-ketone | Substituted indole |

The cyclohexylmethoxy group is a lipophilic moiety that can enhance the solubility of the molecule in nonpolar solvents and influence its conformational preferences. In the context of a larger, complex molecule, this group could play a role in directing non-covalent interactions, such as van der Waals forces or hydrophobic interactions, which can be critical for controlling stereochemistry or for the molecule's ultimate biological activity.

Utilization in Scaffold-Hopping and Fragment-Based Drug Discovery Efforts

Modern drug discovery often employs strategies like scaffold-hopping and fragment-based drug discovery (FBDD) to identify novel lead compounds. 3-Chloro-2-(cyclohexylmethoxy)aniline represents a unique fragment that could be valuable in these approaches.

In FBDD, small molecular fragments are screened for weak binding to a biological target. Hits from these screens are then optimized and grown into more potent lead compounds. The distinct three-dimensional shape and physicochemical properties of 3-Chloro-2-(cyclohexylmethoxy)aniline make it an interesting candidate for fragment libraries. The combination of a planar aromatic ring with a non-planar, flexible cyclohexylmethoxy group provides a scaffold that can explore different regions of a protein's binding pocket.

Scaffold-hopping aims to identify isosteric replacements for a core molecular scaffold in a known active compound, with the goal of improving properties such as potency, selectivity, or pharmacokinetic profile. The 2-alkoxy-3-chloroaniline core of this molecule could serve as a novel scaffold to replace existing aromatic systems in drug candidates. The cyclohexylmethoxy group, in particular, offers a vector for exploring lipophilic pockets in a target protein.

Table 3: Physicochemical Properties of Potential Fragments

| Fragment | Molecular Weight ( g/mol ) | clogP | H-Bond Donors | H-Bond Acceptors |

| 3-Chloroaniline | 127.57 | 1.88 | 1 | 1 |

| 3-Chloro-2-methoxyaniline | 157.60 | 1.8 | 1 | 2 |

| 3-Chloro-2-(cyclohexylmethoxy)aniline | 255.77 | ~4.5 (estimated) | 1 | 2 |

The chlorine atom can also play a significant role in drug-receptor interactions through halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in medicinal chemistry. nih.gov The strategic placement of a chlorine atom on a molecular scaffold can significantly enhance binding affinity and selectivity.

Potential in Agrochemical and Material Science Intermediate Synthesis

The utility of aniline derivatives extends beyond pharmaceuticals into the realms of agrochemicals and material science. Many herbicides, fungicides, and insecticides are based on substituted aniline structures. atamanchemicals.com The specific combination of substituents in 3-Chloro-2-(cyclohexylmethoxy)aniline could lead to the discovery of new agrochemicals with novel modes of action or improved environmental profiles. For example, 3-chloro-2-methylaniline (B42847) is a known intermediate in the synthesis of herbicides. google.comgoogle.com

In material science, aniline is a key monomer in the production of polyaniline, a conducting polymer with applications in sensors, antistatic coatings, and corrosion inhibition. nih.gov Substituted anilines can be polymerized to create polymers with tailored electronic and physical properties. The cyclohexylmethoxy group in 3-Chloro-2-(cyclohexylmethoxy)aniline would likely render the corresponding polymer more soluble in organic solvents, facilitating its processing and application in various devices. The chloro-substituent would also modify the electronic properties of the polymer.

The reactivity of the aniline group also allows for its incorporation into other types of materials. For example, it can be used to synthesize azo dyes, which are widely used as colorants in various industries. The specific color and properties of the dye would be influenced by the substitution pattern of the aniline precursor.

Future Directions and Interdisciplinary Research Perspectives

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

Predictive Modeling and Synthesis Planning: AI algorithms can be trained on vast datasets of chemical reactions to predict the most efficient synthetic routes for 3-Chloro-2-(cyclohexylmethoxy)aniline and its derivatives. researchgate.net Machine learning models, such as graph convolutional neural networks, can forecast reaction outcomes and suggest optimal conditions, thereby minimizing trial-and-error in the laboratory. nih.gov This data-driven approach can significantly reduce the time and resources required for synthesis. nih.gov

In Silico Screening and Property Prediction: The potential applications of 3-Chloro-2-(cyclohexylmethoxy)aniline, particularly in drug discovery, can be explored through AI-powered virtual screening. Machine learning algorithms can predict the compound's biological activities, pharmacokinetic properties, and potential toxicity based on its structure. nih.gov This allows for the rapid identification of potential therapeutic targets and the prioritization of the most promising derivatives for further experimental validation. nih.gov For instance, AI can scrutinize vast chemical spaces to identify novel scaffolds with therapeutic potential, a process that is significantly faster than traditional methods. nih.gov

Data-Driven Discovery: The development of machine learning interatomic potentials enables large-scale simulations of molecular dynamics, offering insights into the behavior of complex chemical systems. lanl.gov This can be applied to understand the reactivity and stability of 3-Chloro-2-(cyclohexylmethoxy)aniline under various conditions, guiding its application in materials science and other fields. lanl.gov

Advanced Mechanistic Studies using Time-Resolved Spectroscopy

Understanding the intricate reaction mechanisms of 3-Chloro-2-(cyclohexylmethoxy)aniline is crucial for controlling its chemical transformations and designing novel applications. Time-resolved spectroscopic techniques are powerful tools for observing the transient intermediates and understanding the kinetics of chemical reactions.

Probing Reaction Intermediates: Techniques such as time-resolved infrared and Raman spectroscopy can be employed to monitor the chemical oxidation of aniline (B41778) derivatives in real-time. mdpi.comnih.gov These methods allow for the identification of short-lived intermediates, such as radical cations and other reactive species, providing a detailed picture of the reaction pathway. mdpi.com For example, in the study of aniline oxidation, time-resolved spectroscopy has been used to observe the formation and evolution of various oligomeric species. researchgate.net